molecular formula C12H12N2O3 B2623811 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439900-55-6

1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2623811
CAS No.: 1439900-55-6
M. Wt: 232.239
InChI Key: KJMHTPLKNNPHOM-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is an organic compound that features an imidazole ring substituted with a 3-methoxybenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the 3-Methoxybenzyl Group: This step involves the alkylation of the imidazole ring with 3-methoxybenzyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution.

Major Products:

    Oxidation: 1-(3-Hydroxybenzyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 1-(3-Methoxybenzyl)-1H-imidazole-5-methanol.

    Substitution: Various halogenated derivatives of the imidazole ring.

Scientific Research Applications

1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid
  • 1-(3-Hydroxybenzyl)-1H-imidazole-5-carboxylic acid
  • 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

Comparison: 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of the 3-methoxybenzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a compound of particular interest for specific applications.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(5-10)7-14-8-13-6-11(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMHTPLKNNPHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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